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Compound of Interest

Compound Name: GLPG3970

Cat. No.: B10830895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GLPG3970, a
potent inhibitor of Salt-Inducible Kinases (SIKs). The document outlines the quantitative data
regarding its inhibitory activity against SIK1, SIK2, and SIK3, details the experimental
methodologies used for these determinations, and illustrates the relevant biological pathways
and experimental workflows.

Quantitative Selectivity Profile of GLPG3970

GLPG3970 has been identified as a dual inhibitor of SIK2 and SIK3 with marked selectivity
against SIK1.[1][2][3][4][5][6] This selectivity is a key characteristic, as SIK1 has been
implicated in the regulation of blood pressure and vascular remodeling, suggesting that its
inhibition might lead to undesirable cardiovascular effects.[7] By selectively targeting SIK2 and
SIK3, GLPG3970 is being investigated for its therapeutic potential in autoimmune and
inflammatory diseases, aiming to modulate immune responses while minimizing potential
cardiovascular risks.[1][2][3][4][5][7]

The inhibitory potency of GLPG3970 against the three SIK isoforms is summarized in the table
below. The data clearly demonstrates a significantly higher affinity for SIK2 and SIK3 over
SIK1.
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Target Kinase IC50 (nM) Fold Selectivity (vs. SIK1)
SIK1 282.8

SIK2 7.8 ~36-fold

SIK3 3.8 ~74-fold

Data sourced from multiple publications confirming the selectivity profile of GLPG3970.[1][2][3]
[41[5][6]

Experimental Protocols: Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) values for GLPG3970
against SIK1, SIK2, and SIK3 was primarily conducted using a luminescent kinase assay,
specifically the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring
the amount of ADP produced during the phosphorylation reaction.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process:

o Kinase Reaction & ATP Depletion: The SIK enzyme, its substrate (typically a peptide like the
AMARA peptide), and ATP are incubated with varying concentrations of the inhibitor
(GLPG3970). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the
reaction and eliminate any remaining ATP.

o ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then
added, which contains an enzyme that converts the newly formed ADP back into ATP. This
newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a
luminescent signal that is directly proportional to the initial amount of ADP produced and,
therefore, the kinase activity.

Detailed Experimental Protocol

The following is a representative protocol for determining the IC50 of an inhibitor against a SIK

enzyme using the ADP-Glo™ Kinase Assay.
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Materials:

Recombinant human SIK1, SIK2, or SIK3 enzyme
AMARA peptide substrate (or other suitable SIK substrate)
ATP

GLPG3970 (or other test inhibitor)

ADP-Glo™ Kinase Assay kit (Promega)

Kinase buffer (e.g., 25 mM Tris-HCI pH 7.5, 5 mM MgCI2, 0.5 mM EGTA, 2.5 mM DTT,
0.01% Triton X-100)

Multi-well assay plates (e.g., 384-well)

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of GLPG3970 in an appropriate solvent
(e.g., DMSO) and then dilute further in the kinase buffer to the desired final concentrations.

Kinase Reaction Mixture: In each well of the assay plate, combine the SIK enzyme (at a pre-
determined optimal concentration), the AMARA peptide substrate (e.g., 45 uM), and the
various concentrations of GLPG3970.

Initiation of Kinase Reaction: Initiate the reaction by adding ATP to a final concentration of,
for example, 5 uM. The total reaction volume is typically kept low (e.g., 5 pL).

Incubation: Incubate the reaction mixture at room temperature for a specified period, for
instance, 120 minutes.

Termination and ATP Depletion: Add an equal volume (e.g., 5 pL) of ADP-Glo™ Reagent to
each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and
deplete the remaining ATP.
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o ADP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent (e.qg.,
10 pL) to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP
and generate a luminescent signal.

o Data Acquisition: Measure the luminescence using a plate-reading luminometer.

o Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor
concentration. The IC50 value is determined by fitting the data to a four-parameter logistic
curve.

Visualizations: Signaling Pathways and

Experimental Workflow
Salt-Inducible Kinase (SIK) Signaling Pathway

The SIK family of kinases are key regulators of various cellular processes, including
metabolism and inflammation.[8] They are activated by the upstream kinase LKB1.[9][10] Once
active, SIKs phosphorylate and thereby inhibit the activity of downstream targets, primarily the
CREB-regulated transcription coactivators (CRTCs) and class lla histone deacetylases
(HDACSs).[9][10] This phosphorylation leads to the sequestration of CRTCs and HDACs in the
cytoplasm via binding to 14-3-3 proteins, preventing them from translocating to the nucleus and
regulating gene expression.[9] The activity of SIKs can be inhibited by protein kinase A (PKA),
which is activated by cyclic AMP (cAMP).[9] PKA phosphorylates SIKs, leading to their
inactivation and the subsequent dephosphorylation and nuclear translocation of CRTCs and
HDACSs.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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